(S)-(-)-1-Phenylethyl isocyanate

Description

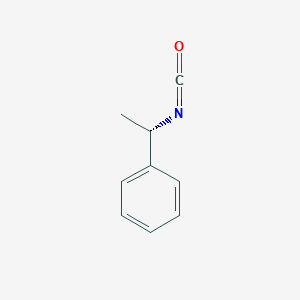

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-03-7 | |

| Record name | (-)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14649-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(-)-1-Phenylethyl Isocyanate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-Phenylethyl isocyanate is a chiral organic compound of significant interest in synthetic chemistry and drug development. Its electrophilic isocyanate group readily reacts with nucleophiles, making it a valuable reagent for the synthesis of a variety of chiral derivatives, including ureas and carbamates. This technical guide provides a comprehensive overview of the chemical properties, specifications, and key applications of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its emerging role in cancer research, specifically its interaction with key signaling pathways.

Chemical Properties and Specifications

This compound is a colorless to pale yellow liquid. Below is a summary of its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14649-03-7[1] |

| Molecular Formula | C₉H₉NO[1] |

| Molecular Weight | 147.17 g/mol [1] |

| IUPAC Name | (1S)-1-isocyanatoethyl)benzene[2] |

| Synonyms | (S)-(-)-α-Methylbenzyl isocyanate, (S)-1-phenylethyl isocyanate[1][2] |

| InChI Key | JJSCUXAFAJEQGB-QMMMGPOBSA-N[2] |

| SMILES | C--INVALID-LINK--N=C=O[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 55 - 56 °C at 3.3 hPa[1] |

| Melting Point | 65 °C[1] |

| Density | 1.045 g/cm³ at 20 °C[1] |

| Flash Point | 65 °C (closed cup)[1] |

| Refractive Index | n20/D 1.5145 (lit.) |

| Solubility | Reacts with water[1] |

| Purity (GC) | ≥97.5%[3] |

Health and Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[4]

Table 3: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H330 | Fatal if inhaled[5] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |

| H335 | May cause respiratory irritation |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of isocyanates from primary amines. The procedure involves the reaction of (S)-(-)-1-phenylethylamine with a phosgene equivalent, such as triphosgene.

Materials:

-

(S)-(-)-1-phenylethylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. Slowly add this solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]

- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to (S)-(-)-1-Phenylethyl isocyanate (CAS: 14649-03-7)

Abstract

This compound, identified by CAS number 14649-03-7, is a high-purity chiral reagent primarily utilized in the stereochemical analysis of racemic mixtures. Its isocyanate functional group reacts readily with chiral alcohols and amines to form stable diastereomeric carbamates and ureas, respectively. These derivatives, exhibiting distinct physicochemical properties, can be resolved and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the compound's properties, a general synthesis pathway, and detailed experimental workflows for its principal application as a chiral derivatizing agent. Safety protocols and handling information are also included to ensure its proper use in a laboratory setting.

Introduction

This compound is a valuable organic compound for chemists working in asymmetric synthesis and drug development. Its molecular structure consists of a phenyl group and an isocyanate group attached to a chiral ethyl backbone, making it an ideal reagent for resolving enantiomers. The reaction of this isocyanate with a racemic alcohol or amine introduces a second chiral center, converting the enantiomeric pair into a diastereomeric pair. Because diastereomers have different physical properties, they can be distinguished and quantified by common spectroscopic and chromatographic methods, allowing for the determination of the enantiomeric excess (ee) of the original mixture.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 14649-03-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.045 g/mL at 20 °C | [3] |

| Boiling Point | 55-56 °C at 2.5 mmHg | [3][4] |

| Refractive Index | n20/D 1.5145 | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | [3][4] |

| Optical Activity | [α]20/D −10° (neat) | [3] |

| Optical Purity | ee: 96% (GLC) | [3] |

| Solubility | Decomposes in water; Moisture sensitive | [4][5] |

| Storage Temperature | 2-8°C (Refrigerated) | [3] |

Synthesis Pathway

The industrial synthesis of isocyanates, including this compound, is typically achieved through the phosgenation of the corresponding primary amine.[1][5] This process involves the reaction of (S)-(-)-1-phenylethylamine with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds in two main stages: an initial low-temperature reaction to form an intermediate carbamoyl chloride, followed by thermal decomposition at an elevated temperature to yield the final isocyanate product and hydrogen chloride gas.[5]

Caption: General synthesis of this compound via phosgenation of the corresponding amine.[5]

Applications in Research and Development

Chiral Derivatization for Enantiomeric Purity Analysis

The primary application of this compound is as a chiral derivatizing agent (CDA) to determine the enantiomeric composition of chiral analytes, particularly alcohols and amines.[6][7] The isocyanate reacts with the nucleophilic group of the analyte (e.g., the hydroxyl group of an alcohol) to form a covalent bond, creating a pair of diastereomers. These diastereomers can then be separated and quantified.

Caption: Workflow for determining enantiomeric excess using this compound.

Experimental Protocol: Derivatization of a Chiral Alcohol for HPLC Analysis

This protocol provides a general methodology for the derivatization of a racemic secondary alcohol for subsequent analysis.

-

Preparation of Analyte Solution: Dissolve the chiral alcohol (approx. 1 mg) in a suitable aprotic solvent (e.g., 1 mL of anhydrous acetonitrile or dichloromethane) in a clean, dry vial.

-

Addition of Reagent: To the analyte solution, add a slight molar excess (approx. 1.1 to 1.2 equivalents) of this compound.

-

Catalysis (Optional): For less reactive alcohols, a catalytic amount of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), may be added to facilitate the reaction.[8]

-

Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if necessary.

-

Quenching: Once the reaction is complete, add a small amount of a primary amine (e.g., a few drops of butylamine) to quench any excess isocyanate.

-

Sample Preparation for HPLC: Dilute the resulting solution containing the diastereomeric carbamates to an appropriate concentration with the mobile phase.

-

HPLC Analysis: Inject the prepared sample onto a suitable HPLC system equipped with a standard reverse-phase column (e.g., C18). The diastereomers should exhibit different retention times, allowing for their separation and quantification via peak area integration.[4] The ratio of the peak areas corresponds directly to the ratio of the enantiomers in the original sample.

Note on Reported Biological Activity

Some commercial suppliers suggest that this compound has anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis.[2][5] It is critical to note that these properties are well-documented for a structurally related compound, Phenethyl isothiocyanate (PEITC) , which contains a -N=C=S group instead of the -N=C=O group.[9][10] PEITC is a known cancer chemopreventive agent found in cruciferous vegetables.[9] There is a lack of substantial primary scientific literature confirming similar potent anti-cancer activity for the isocyanate analog. Therefore, claims regarding the biological activity of this compound should be approached with caution and verified independently, as they may result from confusion with PEITC.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic if inhaled, causes skin and eye irritation, and may cause respiratory sensitization.[3][4]

| Hazard Information | Description |

| Signal Word | Danger |

| GHS Pictograms | Skull and Crossbones, Health Hazard, Exclamation Mark |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H330: Fatal if inhaled. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P284: Wear respiratory protection. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Guidelines:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator is required when handling outside of a fume hood or if aerosolization is possible.[4]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] The compound is moisture-sensitive; exposure to atmospheric moisture should be minimized to prevent degradation.[4]

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and amines (except for controlled derivatization reactions).[4]

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. epa.gov [epa.gov]

- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 6. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. distantreader.org [distantreader.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ciencia.ucp.pt [ciencia.ucp.pt]

Synonyms for (S)-(-)-1-Phenylethyl isocyanate like (S)-(-)-α-methylbenzyl isocyanate

This technical guide provides an in-depth overview of (S)-(-)-1-Phenylethyl isocyanate, a crucial chiral derivatizing agent for researchers, scientists, and drug development professionals. This document covers its nomenclature, chemical and physical properties, and primary applications, with a focus on experimental protocols and the broader context of isocyanate reactivity.

Nomenclature and Synonyms

This compound is a chiral organic compound widely recognized for its application in the stereoselective analysis of alcohols and amines. Due to its specific stereochemistry and functional group, it is identified by a variety of synonyms in chemical literature and commercial catalogs. The consistent use of its CAS (Chemical Abstracts Service) number is recommended to avoid ambiguity.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | (S)-1-Isocyanato-1-phenylethane |

| Common Synonym | (S)-(-)-α-Methylbenzyl isocyanate |

| CAS Number | 14150-58-8 |

| Other Synonyms | Isocyanic acid, (S)-α-methylbenzyl ester; Benzene, (S)-(1-isocyanatoethyl)- |

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 55-56 °C at 2.5 mmHg |

| Density | 1.045 g/mL at 20 °C |

| Refractive Index | n20/D 1.5145 (lit.) |

| Optical Rotation | [α]20/D ~ -10° (neat) |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., dichloromethane, toluene, acetonitrile). |

Applications in Chiral Derivatization

The primary application of this compound is as a chiral derivatizing agent. Its enantiomerically pure nature allows for the conversion of a racemic or enantiomerically enriched mixture of chiral alcohols or amines into a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This indirect method of chiral separation is a powerful tool for determining the enantiomeric excess (e.e.) of a sample.

Reaction with Alcohols and Amines

This compound readily reacts with the nucleophilic hydroxyl (-OH) group of alcohols and the amino (-NH₂) group of primary and secondary amines. The reaction with an alcohol yields a urethane (carbamate) derivative, while the reaction with an amine produces a urea derivative.

Experimental Protocols

While specific derivatization conditions should be optimized for each analyte, the following provides a general protocol for the derivatization of secondary alcohols for GC analysis and primary amines for HPLC analysis.

Derivatization of Secondary Alcohols for GC Analysis

This protocol outlines the general steps for the derivatization of a secondary alcohol to determine its enantiomeric excess.[1]

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Anhydrous pyridine (optional, as a catalyst)

-

The alcohol sample to be analyzed

-

Small reaction vials with septa

-

GC-MS or GC-FID with a suitable capillary column

Procedure:

-

Sample Preparation: Dissolve a known amount of the alcohol (typically 1-5 mg) in 0.5-1.0 mL of the anhydrous solvent in a reaction vial.

-

Reagent Addition: Add a slight molar excess (1.1-1.5 equivalents) of this compound to the vial. If the reaction is slow, a catalytic amount of anhydrous pyridine can be added.

-

Reaction: Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis.

-

Quenching (Optional): If necessary, a small amount of a primary amine (e.g., butylamine) can be added to quench any excess isocyanate.

-

Analysis: Dilute the reaction mixture to a suitable concentration with the solvent and inject it directly into the GC system. The diastereomeric urethane derivatives should be separable on a standard non-chiral capillary column (e.g., DB-5 or HP-5). The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Derivatization of Primary Amines for HPLC Analysis

This protocol provides a general guideline for the derivatization of primary amines for enantiomeric separation by HPLC.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

-

The amine sample to be analyzed

-

Small reaction vials with septa

-

HPLC system with a UV or other suitable detector and a normal-phase or reversed-phase column

Procedure:

-

Sample Preparation: Dissolve a known concentration of the amine sample in the anhydrous solvent in a reaction vial.

-

Reagent Addition: Add a stoichiometric amount or a slight excess of this compound to the vial.

-

Reaction: The reaction is typically fast and can be carried out at room temperature for 15-30 minutes.

-

Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system. The diastereomeric urea derivatives are then separated on a suitable achiral column. The mobile phase composition will need to be optimized for baseline separation of the diastereomers. Enantiomeric excess is determined by the relative peak areas.

Involvement in Biological Pathways: An Overview of Isocyanate Activity

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined cellular signaling pathways. However, the broader class of isocyanates is known to elicit biological responses, primarily due to their high reactivity towards nucleophilic functional groups present in biological macromolecules like proteins.

Isocyanate exposure, particularly to diisocyanates, is a known cause of occupational asthma and can trigger an immunological response.[2] The general mechanism is thought to involve the formation of isocyanate-protein adducts, which are recognized as foreign by the immune system, leading to sensitization and an inflammatory response. This can involve the production of specific antibodies (IgE and IgG) against the isocyanate-haptenated proteins.[3][4]

Furthermore, some studies have shown that isocyanates can induce cellular stress, leading to apoptosis (programmed cell death), oxidative stress, and inflammation in cultured human lymphocytes.[5] While these findings provide a general framework for the biological activity of isocyanates, further research is needed to elucidate the specific cellular targets and signaling cascades affected by this compound.

Conclusion

This compound is an invaluable tool for the stereochemical analysis of chiral alcohols and amines. Its utility as a chiral derivatizing agent is well-established, enabling the determination of enantiomeric purity through standard chromatographic techniques. While detailed experimental protocols require analyte-specific optimization, the general procedures outlined in this guide provide a solid foundation for its application. The broader biological effects of isocyanates highlight the need for careful handling of this reactive compound, although specific signaling pathways for the (S)-(-)-enantiomer remain an area for future investigation.

References

- 1. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocyanate exposure and hypersensitivity pneumonitis--report of a probable case and prevalence of specific immunoglobulin G antibodies among exposed individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (S)-(-)-1-Phenylethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral reagent (S)-(-)-1-Phenylethyl isocyanate. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers utilizing this compound in chiral derivatizations and other synthetic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.40-7.25 | m | - | 5 | Ar-H |

| 4.85 | q | 6.7 | 1 | CH -NCO |

| 1.60 | d | 6.7 | 3 | CH ₃ |

Predicted data based on general principles of NMR spectroscopy for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.0 | Ar-C H |

| 126.5 | Ar-C H |

| 125.0 | N =C =O |

| 54.0 | C H-NCO |

| 23.5 | C H₃ |

Predicted data based on general principles of NMR spectroscopy for similar structures.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 2270 | Very Strong | N=C=O Asymmetric Stretch[1] |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1375 | Medium | CH₃ Bending |

| 760, 695 | Strong | Monosubstituted Benzene C-H Bending |

Data for the (R)-enantiomer, which is identical for the (S)-enantiomer, was obtained using the 'Neat' technique.[2]

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 25 | [M]⁺ (Molecular Ion) |

| 132 | 100 | [M-CH₃]⁺ |

| 105 | 80 | [C₈H₉]⁺ (Phenylethyl Cation) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl Cation) |

GC-MS data for the (R)-(+)-1-phenylethyl isocyanate is presented, which is expected to have an identical fragmentation pattern to the (S)-enantiomer.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a 5 mm NMR tube.[3][4] The sample is mixed thoroughly until fully dissolved. The NMR spectra are then acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[5][6] A small drop of neat this compound is placed directly onto the ATR crystal.[7] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[8] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).[9][10]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Proposed MS Fragmentation Pathway.

References

- 1. gelest.com [gelest.com]

- 2. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. edinst.com [edinst.com]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-1-Phenylethyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-Phenylethyl isocyanate is a chiral organic compound of significant interest in the pharmaceutical and agrochemical industries. Its utility as a chiral derivatizing agent and as a building block in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs), underscores the importance of well-defined synthetic routes and thorough characterization. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic workflows.

Introduction

Chirality plays a pivotal role in drug efficacy and safety, with stereoisomers often exhibiting distinct pharmacological and toxicological profiles. This compound serves as a crucial intermediate for the stereoselective synthesis of a variety of chiral molecules. Its isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the formation of carbamates, ureas, and amines, respectively. This reactivity, combined with its chiral nature, makes it an invaluable tool for the resolution of racemic mixtures and the synthesis of enantiopure compounds.

This guide details two primary synthetic pathways to this compound: the reaction of (S)-(-)-1-phenylethylamine with a phosgene equivalent and the Curtius rearrangement of (S)-2-phenylpropanoic acid. Furthermore, a comprehensive characterization of the target molecule using modern analytical techniques is presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 14649-03-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 55-56 °C at 2.5 mmHg | [2] |

| Density | 1.045 g/mL at 20 °C | [2] |

| Optical Rotation | [α]20/D -10°, neat | [2] |

| Refractive Index | n20/D 1.5145 | [2] |

| Purity | ≥98% | [1] |

Synthesis of this compound

Two robust methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, safety considerations (phosgene is highly toxic), and desired scale.

Method 1: From (S)-(-)-1-Phenylethylamine and Triphosgene

This method involves the reaction of the chiral amine with a safer phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate).

References

An In-Depth Technical Guide to the Reactivity and Mechanism of (S)-(-)-1-Phenylethyl Isocyanate with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-Phenylethyl isocyanate is a versatile chiral building block and derivatizing agent of significant interest in synthetic and medicinal chemistry. Its reactions with nucleophiles, particularly alcohols and amines, are fundamental to its application in the synthesis of chiral carbamates and ureas, which can be valuable intermediates in drug development. This technical guide provides a comprehensive overview of the reactivity and mechanisms governing these transformations. It consolidates available data on reaction kinetics, stereochemical outcomes, and experimental protocols, offering a practical resource for researchers in the field.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack by a variety of functional groups, most notably alcohols and amines. This reactivity forms the basis of polyurethane chemistry and is widely exploited in organic synthesis for the formation of carbamates and ureas.

This compound is a chiral isocyanate that has found extensive use as a derivatizing agent for the determination of enantiomeric purity of alcohols and amines. The reaction of this chiral isocyanate with a racemic alcohol or amine leads to the formation of diastereomers, which can then be separated and quantified using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The key to this application is that the reaction proceeds with high fidelity, preserving the stereochemical integrity of the chiral center in the isocyanate.

Beyond its analytical applications, the reactivity of this compound is leveraged in asymmetric synthesis to introduce a chiral moiety, leading to the formation of enantiomerically enriched products that are often precursors to biologically active molecules. Understanding the kinetics and mechanism of its reactions is therefore crucial for controlling selectivity and optimizing reaction outcomes in drug discovery and development.

General Reaction Mechanisms

The fundamental reaction of an isocyanate with an alcohol or an amine is a nucleophilic addition to the carbonyl carbon of the isocyanate group.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with an alcohol yields a carbamate (also known as a urethane). The generally accepted mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic isocyanate carbon. This is followed by a proton transfer, which can be facilitated by other alcohol molecules acting as a proton shuttle, to yield the final carbamate product. The reaction is known to be catalyzed by both the alcohol reactant (self-catalysis) and the carbamate product (autocatalysis).

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is generally much faster than with alcohols and leads to the formation of ureas. The mechanism is analogous, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage. Due to the higher nucleophilicity of amines compared to alcohols, these reactions often proceed rapidly without the need for a catalyst.

Reactivity and Kinetics

The rate of reaction of this compound with nucleophiles is influenced by several factors:

-

Nucleophilicity of the alcohol/amine: The reaction rate generally increases with the nucleophilicity of the attacking species. Primary amines react faster than secondary amines, which are in turn much more reactive than alcohols.

-

Steric Hindrance: Steric bulk on both the isocyanate and the nucleophile can significantly decrease the reaction rate. For instance, the reaction with tertiary alcohols is extremely slow.

-

Solvent: The reaction rate is influenced by the polarity and hydrogen-bonding capability of the solvent.

-

Catalysis: The reaction with alcohols is often catalyzed by tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds. The reaction with amines is typically so fast that catalysis is not required.

While specific kinetic data for this compound is sparse in the literature, general trends for aryl isocyanates provide a good approximation. The reaction of phenyl isocyanate with 1-propanol, for example, has been studied in detail, and the activation energies are in the range of 17–54 kJ/mol, depending on the reaction conditions[1]. The reaction of primary aliphatic amines with aromatic isocyanates is extremely rapid, with reaction half-times on the order of milliseconds[2].

Table 1: Qualitative Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example | Relative Reactivity | Product |

| Primary Aliphatic Amines | n-Butylamine | Very High | Urea |

| Secondary Aliphatic Amines | Diethylamine | High | Urea |

| Primary Aromatic Amines | Aniline | Moderate to High | Urea |

| Primary Alcohols | Methanol, Ethanol | Moderate | Carbamate |

| Secondary Alcohols | Isopropanol | Low to Moderate | Carbamate |

| Tertiary Alcohols | tert-Butanol | Very Low | Carbamate |

| Phenols | Phenol | Low | Carbamate |

Stereochemistry

A critical aspect of the reactions of this compound is the retention of configuration at the chiral center. The reaction occurs at the remote isocyanate group, and the mechanism does not involve the chiral benzylic carbon. This stereochemical stability is fundamental to its use as a chiral derivatizing agent, as any racemization would compromise the accuracy of the enantiomeric excess determination.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with an alcohol and an amine.

General Procedure for the Synthesis of a Carbamate from an Alcohol

This protocol is adapted for the derivatization of a secondary alcohol for chiral analysis.

Materials:

-

This compound

-

Secondary alcohol (e.g., 2-butanol)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Tertiary amine catalyst (e.g., triethylamine), optional

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a clean, dry vial equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM.

-

Add this compound (1.1 eq.) to the solution at room temperature.

-

If the reaction is slow, a catalytic amount of triethylamine (0.1 eq.) can be added.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction with a small amount of methanol to consume any excess isocyanate.

-

Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric carbamates can be analyzed directly by GC or HPLC on a suitable chiral stationary phase to determine the enantiomeric excess of the original alcohol.

General Procedure for the Synthesis of a Urea from an Amine

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq.) dropwise to the cooled solution with stirring. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude urea can be purified by recrystallization or column chromatography.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral derivatizing agent for the determination of the enantiomeric purity of chiral intermediates and final active pharmaceutical ingredients (APIs) containing alcohol or amine functionalities. Accurate determination of enantiomeric excess is a critical regulatory requirement in the pharmaceutical industry.

Furthermore, the carbamate and urea linkages formed from these reactions are common structural motifs in many drug molecules. The use of a chiral isocyanate like this compound allows for the introduction of a specific stereocenter, which can be crucial for the biological activity and pharmacokinetic properties of a drug candidate. This makes it a valuable building block in the synthesis of new chemical entities.

Conclusion

This compound is a reactive and stereochemically stable chiral synthon. Its reactions with alcohols and amines proceed via a nucleophilic addition mechanism to form carbamates and ureas, respectively. The high reactivity with amines and the often-catalyzed reaction with alcohols, coupled with the retention of its stereochemical integrity, make it an invaluable tool for both the synthesis of chiral molecules and the analysis of enantiomeric purity. A thorough understanding of its reactivity and the factors influencing the reaction outcomes is essential for its effective application in research and drug development. Further studies providing detailed quantitative kinetic data for a wider range of nucleophiles would be beneficial for predictive modeling and reaction optimization.

References

In-Depth Technical Guide to the Chiral Purity Analysis of (S)-(-)-1-Phenylethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-(-)-1-Phenylethyl isocyanate. Given the importance of enantiomeric purity in pharmaceutical development and asymmetric synthesis, robust and reliable analytical methods are paramount. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative data and procedural diagrams.

Introduction to Chiral Purity Analysis

This compound is a critical chiral building block and derivatizing agent in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The enantiomeric purity of this reagent is crucial as any impurity of the (R)-(+)-enantiomer can lead to the formation of undesired diastereomeric products, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate and precise analytical methods for the determination of its enantiomeric excess (e.e.) are essential for quality control and process development.

This guide explores the primary chromatographic and spectroscopic techniques for the chiral purity analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For 1-phenylethyl isocyanate, polysaccharide-based CSPs are a promising choice due to their broad applicability and proven success in separating structurally similar compounds.

Proposed Chiral HPLC Method

A method based on a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is proposed. Normal-phase chromatography is often preferred for isocyanates to prevent hydrolysis of the isocyanate functional group.

Illustrative Data for Chiral HPLC Analysis:

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the (S) and (R) enantiomers |

Experimental Protocol for Chiral HPLC

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter compatible with the organic mobile phase.

-

-

HPLC System and Conditions:

-

Equilibrate the chiral HPLC column with the mobile phase (n-Hexane / 2-Propanol, 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector to a wavelength of 220 nm.

-

-

Analysis:

-

Inject 10 µL of the prepared sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a racemic standard or the major peak in a sample of known high enantiomeric purity.

-

-

Calculation of Enantiomeric Excess:

-

Integrate the peak areas of the (S)- and (R)-enantiomers.

-

Calculate the enantiomeric excess using the following formula:

-

e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

-

Chiral HPLC Workflow

Caption: Workflow for Chiral Purity Analysis by HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a suitable technique for the analysis of volatile and thermally stable compounds like 1-phenylethyl isocyanate. The separation is performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Proposed Chiral GC Method

A method utilizing a cyclodextrin-based chiral stationary phase is proposed. These phases are well-known for their ability to separate a wide range of chiral compounds.

Illustrative Data for Chiral GC Analysis:

| Parameter | Value |

| Chiral Stationary Phase | Derivatized β-Cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 230 °C |

| Detector Temperature (FID) | 250 °C |

| Oven Temperature Program | 80 °C (hold 1 min), then ramp to 150 °C at 5 °C/min |

| Retention Time (S)-enantiomer | ~ 12.2 min |

| Retention Time (R)-enantiomer | ~ 12.5 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the (S) and (R) enantiomers |

Experimental Protocol for Chiral GC

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC System and Conditions:

-

Install the chiral GC column in the gas chromatograph.

-

Set the injector and detector temperatures to 230 °C and 250 °C, respectively.

-

Set the oven temperature program as described in the table above.

-

Set the carrier gas flow rate to 1.2 mL/min.

-

-

Analysis:

-

Inject 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio).

-

Start the GC run and record the chromatogram.

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers.

-

-

Calculation of Enantiomeric Excess:

-

Integrate the peak areas of the (S)- and (R)-enantiomers.

-

Calculate the enantiomeric excess using the formula provided in the HPLC section.

-

Chiral GC Workflow

Caption: Workflow for Chiral Purity Analysis by GC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.

Proposed Chiral NMR Method

The use of a chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), as a chiral solvating agent is proposed. The interaction between the CSA and the isocyanate will likely cause a chemical shift difference between the signals of the two enantiomers.

Illustrative Data for Chiral NMR Analysis:

| Parameter | Value |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl3) |

| Chiral Solvating Agent (CSA) | (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) |

| Analyte Concentration | ~10 mg in 0.6 mL of CDCl3 |

| CSA to Analyte Molar Ratio | 1:1 to 2:1 |

| Observed Nucleus | ¹H |

| Diagnostic Signal | Methine proton (-CH) of the isocyanate |

| Chemical Shift Difference (Δδ) | 0.01 - 0.05 ppm |

Experimental Protocol for Chiral NMR

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

-

Add the appropriate amount of the chiral solvating agent (e.g., a 1.5 molar equivalent).

-

Add approximately 0.6 mL of CDCl3 to the NMR tube and gently mix to dissolve the solids.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the signal corresponding to the methine proton of the 1-phenylethyl isocyanate.

-

Observe the splitting of this signal into two distinct signals representing the two diastereomeric complexes.

-

Integrate the two signals to determine the ratio of the (S)- and (R)-enantiomers.

-

-

Calculation of Enantiomeric Excess:

-

Calculate the enantiomeric excess based on the integration values of the two signals.

-

Principle of Chiral Recognition by a Chiral Solvating Agent

Caption: Principle of Enantiomeric Differentiation by a Chiral Solvating Agent in NMR.

Conclusion

This technical guide provides a framework for the chiral purity analysis of this compound using HPLC, GC, and NMR techniques. While the provided data is illustrative, the detailed experimental protocols offer a robust starting point for method development and validation. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, precision, and available instrumentation. For routine quality control, chiral HPLC and GC are often the methods of choice due to their high resolution and throughput. Chiral NMR serves as a valuable complementary technique, particularly for structural confirmation and in cases where chromatographic methods are challenging to develop.

An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-Phenylethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for (S)-(-)-1-Phenylethyl isocyanate (CAS No. 14649-03-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical in a laboratory setting.

Chemical Identification and Properties

This compound, also known as (S)-(-)-α-methylbenzyl isocyanate, is a colorless to light yellow liquid.[1][2] It is primarily used in laboratory settings for research and development purposes.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | |

| Boiling Point | 55 - 56 °C @ 2.5 - 3.3 hPa | [5] |

| Flash Point | 65 °C (149 °F) - closed cup | [5] |

| Density | 1.045 - 1.050 g/cm³ at 20 °C | [3][5] |

| Solubility | Decomposes in water | [1] |

| Storage Temperature | 2 - 8°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] It is a combustible liquid and fatal if inhaled.[5] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms, or breathing difficulties if inhaled, as well as respiratory irritation.[5][6]

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H330 | Fatal if inhaled |

| H331 | Toxic if inhaled |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

| H412 | Harmful to aquatic life with long lasting effects |

Signal Word: Danger[3][4][5][6][7]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling

-

Work under a chemical fume hood.[3]

-

Do not inhale the substance or mixture.[3]

-

Avoid generation of vapors and aerosols.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

-

Wash hands and any exposed skin thoroughly after handling.[3][5][6]

Storage

-

Store locked up or in an area accessible only to qualified or authorized personnel.[3]

-

Keep refrigerated.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Caption: Personal Protective Equipment (PPE) Workflow.

First-Aid Measures

In case of exposure, immediate medical attention is required. First-aiders should protect themselves.[3]

-

Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Call a physician immediately.[3][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[3][8]

-

Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[3][5]

Caption: Emergency First-Aid Response Protocol.

Stability and Reactivity

This compound is stable under normal conditions but is moisture-sensitive.[5]

-

Reactivity: Can form explosive mixtures with air upon intense heating.[3]

-

Conditions to Avoid: Heat, strong heating, and exposure to moisture.[3][5]

-

Incompatible Materials: Alcohols, strong bases, amines, acids, strong oxidizing agents, and water.[3]

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[3]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Toxicity: It is estimated to be acutely toxic upon inhalation.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Experimental Protocols

Detailed experimental protocols for the use of this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. A general workflow for a laboratory procedure involving this chemical is outlined below.

Caption: General Laboratory Experimental Workflow.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Transport Information

This compound is regulated for transport.

Table 3: Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 2206 | ISOCYANATES, TOXIC, N.O.S. (this compound) | 6.1 | III |

| IMDG | 2206 | ISOCYANATES, TOXIC, N.O.S. (this compound) | 6.1 | III |

| IATA | 2206 | Isocyanates, toxic, n.o.s. (this compound) | 6.1 | III |

Source:[3]

This guide is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) and other relevant safety resources. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures for this compound before use.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

The Ascendancy of Chiral Isocyanates in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral isocyanates have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique reactivity profile, combining the electrophilicity of the isocyanate group with the stereochemical information encoded in a chiral scaffold, has unlocked novel and efficient pathways to a diverse array of enantioenriched molecules. This technical guide provides an in-depth exploration of the applications of chiral isocyanates, with a focus on their utility in the synthesis of chiral ureas, carbamates, and heterocyclic systems. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of these valuable reagents in their synthetic endeavors. The significance of chirality in drug design is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide will delve into key synthetic transformations, providing quantitative data, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying principles.

Synthesis of Chiral Ureas and Carbamates

The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a cornerstone of organic chemistry.[2][3] When employing chiral isocyanates, this fundamental transformation provides a direct and atom-economical route to enantiomerically enriched ureas and carbamates, which are prevalent motifs in pharmaceuticals and other biologically active compounds.

While the direct enantioselective synthesis of acyclic chiral ureas and carbamates from achiral isocyanates remains a challenging area of research, the use of pre-synthesized chiral isocyanates offers a reliable method for introducing chirality. The search for general and highly enantioselective methods for the synthesis of these acyclic structures is ongoing.

One notable advancement in the synthesis of chiral cyclic ureas involves an organocatalytic enantioselective amine-isocyanate capture-cyclization strategy. This method utilizes a C2-symmetric bis(amidine) (BAM) catalyst to achieve the enantioselective iodoamination of allylic amines with p-toluenesulfonyl isocyanate, yielding chiral cyclic ureas with high enantiomeric excess.[4][5][6]

Quantitative Data for Enantioselective Cyclic Urea Synthesis

| Entry | Alkene Geometry | Product | Yield (%) | ee (%) | Ref |

| 1 | Z-1,2-disubstituted | 5-exo cyclized urea | 93 | 93 | [5] |

| 2 | E-1,2-disubstituted | 6-endo cyclized urea | 60 | 94 | [5] |

Asymmetric Cycloaddition Reactions

Chiral isocyanates are valuable partners in a variety of cycloaddition reactions, enabling the stereocontrolled synthesis of complex heterocyclic architectures. These reactions often proceed with high levels of diastereoselectivity and enantioselectivity, providing rapid access to valuable chiral building blocks.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Cycloaddition of Isocyanates to Vinylaziridines

A seminal contribution in this area is the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines, developed by Trost and Fandrick.[5][6][7][8][9][10][11][12][13] This reaction provides access to chiral imidazolidin-2-ones, which are versatile intermediates for the synthesis of chiral diamines. The reaction proceeds via a rapidly equilibrating π-allyl palladium intermediate, with the enantioselectivity being determined by the cyclization step.[5][6][7][8][9][10][11][12][13]

The enantioselectivity of this transformation is highly dependent on the electronic properties of the isocyanate, with less electrophilic isocyanates generally affording higher enantiomeric excess.[7][8][9][10][11][12][13]

| Entry | Isocyanate | Yield (%) | ee (%) | Ref |

| 1 | Benzoyl isocyanate | - | 13 | [5] |

| 2 | Phenyl isocyanate | - | - | [5] |

| 3 | p-Anisyl isocyanate | - | - | [5] |

| 4 | Benzyl isocyanate | - | 95 | [5] |

Palladium-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates

Another powerful method for the synthesis of chiral cyclic ureas involves the palladium-catalyzed asymmetric allylic cycloaddition of N-containing allylic carbonates with isocyanates.[14][15][16] This approach, utilizing a chiral phosphoramidite ligand, affords imidazolidinones and tetrahydropyrimidinones in high yields and with excellent enantioselectivities under mild conditions.[14][15][16]

| Entry | Isocyanate | Product | Yield (%) | ee (%) | Ref |

| 1 | Benzyl isocyanate | Imidazolidinone | 80 | 87 | [16] |

| 2 | 2-Phenylethyl isocyanate | Imidazolidinone | 85 | 93 | [16] |

Experimental Protocols

General Procedure for Pd-Catalyzed Dynamic Kinetic Asymmetric Cycloaddition of Isocyanates to Vinylaziridines

To a solution of the chiral ligand (e.g., (R,R)-DACH-naphthyl) and a palladium source (e.g., Pd₂(dba)₃·CHCl₃) in an appropriate solvent (e.g., CH₂Cl₂), is added an acid co-catalyst (e.g., acetic acid). The vinylaziridine is then added, followed by the dropwise addition of the isocyanate. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Note: The specific reaction conditions, including catalyst loading, solvent, temperature, and reaction time, should be optimized for each substrate combination. The enantiomeric excess of the product is typically determined by chiral HPLC analysis.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the proposed reaction mechanisms and experimental workflows.

Caption: Proposed catalytic cycle for the Pd-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines.

Caption: General experimental workflow for asymmetric cycloaddition reactions.

Applications in Drug Development and Medicinal Chemistry

The enantiomerically pure products derived from reactions of chiral isocyanates are of significant interest to the pharmaceutical industry. Chiral ureas and carbamates are common structural motifs in a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to synthesize these compounds in a stereocontrolled manner is crucial for optimizing their pharmacological activity and minimizing off-target effects. Chiral heterocyclic compounds, such as the imidazolidinones produced from the cycloaddition reactions described, serve as valuable precursors for the synthesis of more complex drug candidates.[17][18][19]

Chiral isocyanates have proven to be indispensable reagents in asymmetric synthesis. Their application in the construction of chiral ureas, carbamates, and heterocycles provides efficient and stereoselective routes to valuable enantioenriched molecules. The development of novel catalytic systems that expand the scope and utility of chiral isocyanates continues to be an active area of research. As our understanding of these powerful reagents grows, so too will their impact on the fields of organic synthesis, medicinal chemistry, and drug discovery. The methodologies presented in this guide offer a glimpse into the vast potential of chiral isocyanates and are intended to inspire further innovation in this exciting area of chemistry.

References

- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]

- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Catalytic asymmetric reactions of isocyanides for constructing non-central chirality [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines. | Semantic Scholar [semanticscholar.org]

- 12. Collection - Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines - Journal of the American Chemical Society - Figshare [figshare.com]

- 13. scite.ai [scite.ai]

- 14. Pd-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates [organic-chemistry.org]

- 15. Pd-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Control: An In-depth Technical Guide to Isocyanate Reactions for Derivatization

For Researchers, Scientists, and Drug Development Professionals

Isocyanates, a class of highly reactive organic compounds characterized by the functional group -N=C=O, are fundamental building blocks in the synthesis of a vast array of polyurethane-based materials, pharmaceuticals, and agrochemicals.[1][2] Their inherent reactivity, while advantageous for polymerization, presents a significant challenge for their detection and quantification in environmental, occupational, and pharmaceutical settings.[3][4] This guide provides a comprehensive overview of the core principles of isocyanate chemistry, focusing on their derivatization reactions as a powerful strategy for stabilization and analysis.

Core Principles of Isocyanate Reactivity

The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack.[2][5] This reactivity is the cornerstone of both their utility in synthesis and the methods developed for their analysis. The most common reactions involve nucleophiles such as alcohols, amines, and water, leading to the formation of stable urethane and urea linkages.[2]

-

Reaction with Alcohols: Isocyanates react with alcohols to form carbamates, more commonly known as urethanes. This is the foundational reaction for the production of polyurethanes.[2][6]

-

Reaction with Amines: The reaction of isocyanates with primary or secondary amines yields substituted ureas.[2][7] This reaction is typically much faster than the reaction with alcohols.[8]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.[2]

Due to their high reactivity, derivatization is the most common and effective strategy for the accurate analysis of isocyanates.[3] This process converts the volatile and reactive isocyanate into a stable, non-volatile derivative that can be readily analyzed using standard chromatographic techniques.[3][9] The ideal derivatizing reagent should react quickly and quantitatively with the isocyanate, possess a strong chromophore or fluorophore for sensitive detection, and form a stable derivative.[10][11]

Common Derivatizing Agents and Their Reactions

A variety of reagents have been developed for the derivatization of isocyanates, each with specific advantages for different analytical applications. The choice of reagent often depends on the target isocyanate, the sample matrix, and the analytical instrumentation available.

Amine-Based Reagents

Amine-based reagents react with isocyanates to form stable urea derivatives. These are the most widely used class of derivatizing agents for isocyanates.

-

1-(2-Methoxyphenyl)piperazine (MOPP): A widely used reagent for the determination of various isocyanates in air samples.[1][11]

-

1-(2-Pyridyl)piperazine (1-2PP): Another common reagent that forms urea derivatives with high molar absorptivity, making it suitable for UV detection.[12][13]

-

1-(9-Anthracenylmethyl)piperazine (MAP): This reagent contains a fluorescent anthracenyl group, allowing for highly sensitive fluorescence detection of the resulting urea derivative.[10][11] It has shown favorable reactivity and detection characteristics compared to other agents.[11]

-

Dibutylamine (DBA): Used for the derivatization of isocyanates in polyurethane products, offering high reactivity and suitability for LC-MS/MS analysis.[12][13]

-

Tryptamine (TRYP): A reagent that can be used for both fluorescence and electrochemical detection.[10][11]

-

9-(Methylaminomethyl)anthracene (MAMA): Another fluorescent tagging reagent used for sensitive detection.[10][11]

Alcohol-Based Reagents

While less common than amine-based reagents for general isocyanate analysis, specific isocyanates are used to derivatize alcohols for improved chromatographic analysis.

-

p-Tolyl Isocyanate (PTI): This reagent is used to derivatize alcohols, such as pinacolyl alcohol, to improve their sensitivity in GC-MS analysis.[14]

-

Trichloroacetyl Isocyanate: A reagent used for the instantaneous derivatization of alcohols, diols, and glycerol, enabling their quantification by LC-MS/MS.[15][16]

The general reaction mechanism for the derivatization of an isocyanate with an amine-based reagent is depicted below.

Caption: Reaction of an isocyanate with an amine derivatizing agent.

Quantitative Data for Derivatizing Agents

The selection of an appropriate derivatizing agent is critical for quantitative analysis. The following table summarizes key performance data for several common reagents.

| Derivatizing Agent | Abbreviation | Relative Reactivity with Phenyl Isocyanate | Average Molar Absorptivity (L·mol⁻¹·cm⁻¹) at λmax (± Variability) | Average Fluorescence Response (Relative to MAP) (± Variability) |

| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 | 1.47 x 10⁵ (± 3.50%) | 100 (± 32.6%) |

| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 | 2.43 x 10⁴ (± 62.5%) | N/A |

| Tryptamine | TRYP | 30 | 3.98 x 10⁴ (± 13.1%) | 2.27 (± 15.6%) |

| 9-(Methylaminomethyl)anthracene | MAMA | 25 | 1.38 x 10⁵ (± 7.07%) | 41.0 (± 58.8%) |

Data sourced from a comparative study of derivatizing reagents.[11] The relative reactivity is normalized to MAP.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification of isocyanates. Below are summarized methodologies for sample collection, derivatization, and analysis based on established methods.

Protocol 1: Determination of Airborne Isocyanates using MAP Derivatization and HPLC-Fluorescence/UV Detection

This protocol is adapted from NIOSH Method 5525 for total isocyanates.[17]

1. Sample Collection:

-

Air is drawn through a sampling train consisting of an impinger and/or a glass fiber filter coated with 1-(9-anthracenylmethyl)piperazine (MAP) reagent.

-

The flow rate and sampling time are recorded to determine the total air volume sampled.

2. Sample Preparation:

-

Impinger Samples: The impinger solution is transferred to a vial. The impinger is rinsed with acetonitrile, and the rinsings are combined with the sample. The sample is then passed through a solid-phase extraction (SPE) cartridge to remove excess MAP. The retained derivatives are eluted with methanol. The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a known volume of acetonitrile.

-

Filter Samples: The filter is transferred to a vial, and a solution of MAP in a suitable solvent (e.g., toluene) is added. After a specified reaction time, the sample is worked up similarly to the impinger sample, involving SPE cleanup, evaporation, and reconstitution.

3. HPLC Analysis:

-